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The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric

synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy offers a

powerful and readily available tool for this purpose. This guide provides a comparative

overview of common NMR-based methods for determining the enantiomeric excess of chiral

amines, focusing on the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents

(CSAs). Experimental data is presented to support the comparison, along with detailed

protocols for key methods.

Introduction to Chiral Recognition by NMR
Enantiomers are chemically identical in an achiral environment, and thus, their NMR spectra

are indistinguishable. To differentiate enantiomers by NMR, they must be converted into

diastereomers, which have distinct physical and chemical properties, including their NMR

spectra.[1][2] This is achieved by introducing a chiral auxiliary, which can be a Chiral

Derivatizing Agent that covalently binds to the analyte, or a Chiral Solvating Agent that forms

non-covalent diastereomeric complexes.[3][4]

The enantiomeric excess can then be calculated by integrating the signals corresponding to

each diastereomer in the NMR spectrum.

Chiral Derivatizing Agents (CDAs)
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CDAs react with the chiral amine to form a covalent bond, creating a pair of diastereomers.[4]

This method often results in large and easily quantifiable differences in the chemical shifts (Δδ)

of the corresponding protons or other nuclei.

Mosher's Acid (MTPA)
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid, is a

widely used CDA for determining the ee of chiral alcohols and amines.[5][6] The amine is

typically converted to its corresponding amide using Mosher's acid chloride. The presence of

the trifluoromethyl group allows for analysis by both ¹H and ¹⁹F NMR spectroscopy.[6]

Workflow for Mosher's Acid Derivatization:

Step 1: Reaction

Step 2: Product Step 3: Analysis

Chiral Amine
(R/S Mixture) Amide Formation

(R)-Mosher's Acid Chloride

Diastereomeric Amides
((R,R) and (S,R))

NMR Spectroscopy
(¹H or ¹⁹F) Integration of Signals ee Calculation

Click to download full resolution via product page

Caption: Workflow for ee determination using Mosher's acid.

Advantages:

Well-established and widely applicable method.

The resulting diastereomers often exhibit significant chemical shift differences.[7]

The presence of fluorine allows for sensitive ¹⁹F NMR analysis, which often has a wider

chemical shift range and less signal overlap than ¹H NMR.

Disadvantages:
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The derivatization reaction must go to completion to ensure that the diastereomeric ratio

accurately reflects the enantiomeric ratio of the starting amine.[7]

Kinetic resolution can occur if the reaction is not complete, leading to inaccurate ee values.

[7]

Mosher's acid chloride is sensitive to moisture.[8]

Three-Component Assembly with Boronic Acids
A versatile method for determining the ee of primary amines involves a three-component

condensation reaction between the amine, 2-formylphenylboronic acid (2-FPBA), and a chiral

diol, such as (R)-1,1'-bi-2-naphthol (BINOL).[1][9] This assembly forms a pair of diastereomeric

iminoboronate esters that can be readily distinguished by ¹H NMR spectroscopy.[1][8]

Workflow for Three-Component Assembly:

Step 1: Mixing

Step 2: Assembly Step 3: Analysis

Chiral Primary Amine
(R/S Mixture)

Mixing in NMR Tube2-Formylphenylboronic Acid

(R)-BINOL

Diastereomeric
Iminoboronate Esters ¹H NMR Spectroscopy Integration of Imine Signals ee Calculation

Click to download full resolution via product page

Caption: Workflow for ee determination via three-component assembly.
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Rapid and convenient, often performed directly in the NMR tube.[1]

The imine proton signals of the resulting diastereomers are typically well-resolved in the ¹H

NMR spectrum.[8]

The reagents are relatively stable and less sensitive to moisture compared to acid chlorides.

[8]

Disadvantages:

The presence of water can hydrolyze the imine bond, affecting the accuracy of the

measurement. The use of molecular sieves is recommended.

The amine should be in excess to avoid kinetic resolution.[10]

Chiral Solvating Agents (CSAs)
CSAs form non-covalent diastereomeric complexes with the enantiomers of the chiral amine

through interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[3]

[11] This approach is generally faster than using CDAs as it does not require a chemical

reaction and purification.

BINOL and its Derivatives
1,1'-Bi-2-naphthol (BINOL) and its derivatives, particularly BINOL-phosphoric acids, are

effective CSAs for the enantiodiscrimination of various compounds, including amines.[12] The

hydroxyl groups of BINOL can form hydrogen bonds with the amine, leading to the formation of

transient diastereomeric complexes.

Principle of Chiral Solvation:
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(R)-Amine

Diastereomeric Complex
((R)-Amine : (S)-BINOL)

(S)-Amine

Diastereomeric Complex
((S)-Amine : (S)-BINOL)

(S)-BINOL (CSA)

Distinct NMR Signals
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Caption: Principle of ee determination using a Chiral Solvating Agent.

Advantages:

Simple and rapid procedure; the CSA is directly added to the analyte solution in the NMR

tube.[3]

Non-destructive method as the analyte can be recovered.

Avoids potential side reactions and kinetic resolution associated with CDAs.

Disadvantages:

The chemical shift differences (Δδ) are often smaller than those observed with CDAs, which

may require higher field NMR spectrometers for accurate quantification.

The interactions are solvent-dependent, and the choice of solvent is crucial for achieving

good separation of signals. Non-polar solvents like CDCl₃ and C₆D₆ are often preferred.[12]
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Feature
Chiral Derivatizing Agents
(CDAs)

Chiral Solvating Agents
(CSAs)

Principle
Covalent bond formation to

create diastereomers

Non-covalent interactions to

form transient diastereomeric

complexes

Speed
Slower (requires reaction and

possibly purification)

Faster (direct mixing in NMR

tube)

Sample Integrity
Destructive (analyte is

chemically modified)

Non-destructive (analyte can

be recovered)

Chemical Shift Difference (Δδ)
Generally larger and easier to

quantify

Often smaller, may require

higher field NMR

Potential Issues
Incomplete reaction, kinetic

resolution, side reactions

Solvent effects, concentration

effects, weak interactions

Examples

Mosher's acid (MTPA), Three-

component assembly with 2-

FPBA and BINOL

BINOL and its derivatives,

Chiral metal complexes

Quantitative Data Comparison
The following table summarizes typical chemical shift differences (ΔΔδ) observed for the

diastereomeric signals of a model primary amine, 1-phenylethylamine, using different methods.

Method
Chiral
Auxiliary

Nucleus
Diastereom
eric Signal

ΔΔδ (ppm) Reference

CDA
(R)-Mosher's

Acid
¹H α-CH ~0.1 [5]

CDA
2-FPBA / (R)-

BINOL
¹H Imine CH 0.04 - 0.1 [1]

CSA (R)-BINOL ¹H α-CH 0.01 - 0.05 [12]

CSA
Chiral Ir(III)

Complex
¹H Aromatic CH >0.1 [13]
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Note: The exact chemical shift differences can vary depending on the specific amine, solvent,

and temperature.

Experimental Protocols
Protocol 1: Determination of ee using the Three-
Component Assembly Method
This protocol is adapted from Pérez-Fuertes et al. (2008).[9]

Materials:

Chiral primary amine (e.g., 1-phenylethylamine)

2-Formylphenylboronic acid (2-FPBA)

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

Deuterated chloroform (CDCl₃)

NMR tubes

Activated 4 Å molecular sieves

Procedure:

Prepare a "host" solution by dissolving equimolar amounts of 2-FPBA and (R)-BINOL in

CDCl₃. For example, dissolve 15.0 mg of 2-FPBA and 28.6 mg of (R)-BINOL in 1 mL of

CDCl₃. Add activated 4 Å molecular sieves to the solution.

Prepare the amine solution by dissolving the chiral amine in CDCl₃. The concentration

should be such that the amine is in excess relative to the host components.

In an NMR tube, combine 0.3 mL of the host solution and 0.3 mL of the amine solution.[1]

Gently shake the NMR tube to ensure thorough mixing. The reaction is typically complete

within minutes at room temperature.
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Acquire the ¹H NMR spectrum.

Identify the signals corresponding to the imine protons of the two diastereomeric

iminoboronate esters. These signals are typically well-resolved singlets in the region of 8.5-

9.5 ppm.

Integrate the two imine proton signals.

Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ -

Integral₂)/(Integral₁ + Integral₂)| * 100.

Protocol 2: Determination of ee using a Chiral Solvating
Agent (BINOL)
Materials:

Chiral amine

(R)- or (S)-1,1'-Bi-2-naphthol (BINOL)

Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)

NMR tubes

Procedure:

Dissolve a known amount of the chiral amine in 0.6 mL of the deuterated solvent in an NMR

tube.

Acquire a ¹H NMR spectrum of the amine alone.

Add an equimolar amount of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.

Gently shake the tube to dissolve the CSA and allow for complex formation.

Acquire another ¹H NMR spectrum.
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Identify a proton signal of the amine (e.g., the α-proton) that splits into two distinct signals

upon addition of the CSA.

Integrate the two separated signals.

Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ -

Integral₂)/(Integral₁ + Integral₂)| * 100.

Conclusion
Both Chiral Derivatizing Agents and Chiral Solvating Agents are valuable tools for the

determination of enantiomeric excess of chiral amines by NMR spectroscopy. The choice of

method depends on several factors, including the nature of the amine, the required accuracy,

the available instrumentation, and the time constraints of the analysis. CDAs, such as Mosher's

acid and the three-component boronic acid system, generally provide larger and more easily

quantifiable signal separations. CSAs, like BINOL and its derivatives, offer a simpler, faster, and

non-destructive alternative, although the resulting chemical shift differences may be smaller.

For reliable and accurate results, it is crucial to carefully follow established experimental

protocols and to be aware of the potential pitfalls of each method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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